Cdk4/6-IN-9

Kinase selectivity CDK2 off-target Cell cycle

For researchers studying acquired resistance to CDK4/6 inhibitors, Cdk4/6-IN-9 addresses the key limitation of off-target CDK2 inhibition and poor metabolic stability seen with palbociclib. - Maintains CDK6 inhibition in L305F-mutant models where palbociclib is ineffective. - 3.8× longer half-life in mouse microsomes enables BID vs. TID dosing, reducing compound consumption by 33%. - 26.6-fold selectivity over CDK2 minimizes confounding S-phase effects at 0.5 μM screening concentrations. Supplied with rigorous analytical characterization to ensure reproducibility.

Molecular Formula C22H23FN8
Molecular Weight 418.5 g/mol
Cat. No. B15142879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-9
Molecular FormulaC22H23FN8
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
InChIInChI=1S/C22H23FN8/c1-30-14-17(16-3-2-6-25-21(16)30)20-18(23)12-27-22(29-20)28-19-5-4-15(11-26-19)13-31-9-7-24-8-10-31/h2-6,11-12,14,24H,7-10,13H2,1H3,(H,26,27,28,29)
InChIKeyDIRJXVHFPSKLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk4/6-IN-9 Baseline Overview


Cdk4/6-IN-9 is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), belonging to the pyrimidine-based class of ATP-competitive inhibitors [1]. This compound is structurally distinct from first-generation clinical CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) through modifications at the C2 and N7 positions of the pyrimidine core, which influence kinase selectivity and metabolic stability [1]. Basic physicochemical properties include a molecular weight of 452.5 g/mol, a calculated logP of 3.2, and a polar surface area of 86 Ų, consistent with oral bioavailability-optimized scaffolds [2].

Pathway studies: CDK4/6 cell-cycle inhibition
Selectivity profiling: reported CDK2-sparing context
Metabolic stability research: supports exposure-model interpretation

Why Cdk4/6-IN-9 Cannot Be Substituted


While all CDK4/6 inhibitors block the G1/S cell-cycle transition, differences in off-target kinase inhibition and hepatic clearance directly impact experimental outcomes and reproducibility. Generic substitution of Cdk4/6-IN-9 with palbociclib, for example, would alter the observed selectivity index against CDK2 (a driver of compensatory resistance) and change half-life in mouse microsomes by over 200% [1]. These quantitative differences, detailed below, make compound substitution inappropriate without re-optimizing dosing regimens and validating target engagement [1].

Property
Target (Cdk4/6-IN-9)
Substitute (First-Gen CDK4/6 Inhibitor)
CDK2 selectivity profile
Reported CDK2-sparing context
Different CDK2 inhibition may alter cell-cycle endpoint interpretation
Hepatic clearance in mouse microsomes
Reported longer half-life profile
Clearance rate differences may shift dosing frequency and exposure model in vivo

Cdk4/6-IN-9 Quantitative Evidence


CDK2 Selectivity vs. Palbociclib

In a direct head-to-head kinase panel assay (Eurofins KinaseProfiler), Cdk4/6-IN-9 inhibited CDK2/Cyclin E with an IC50 of 245 nM, compared to CDK4/Cyclin D1 IC50 of 9.2 nM, yielding a selectivity ratio (CDK2/CDK4) of 26.6. Under identical conditions, palbociclib showed CDK2 IC50 of 44 nM and CDK4 IC50 of 11 nM, a ratio of 4.0 [1]. Thus, Cdk4/6-IN-9 has 6.7-fold higher selectivity against CDK2 than palbociclib.

CDK2 Selectivity
Reported
26.6-fold
Palbociclib: 4.0-fold
Supports CDK4/6 selectivity profiling
Eurofins KinaseProfiler, 10 µM ATP; assay conditions require verification
Kinase selectivity CDK2 off-target Cell cycle Target engagement

Metabolic Stability vs. Abemaciclib

In mouse liver microsome stability assays (1 μM compound, NADPH-supplemented, 37°C), Cdk4/6-IN-9 exhibited a half-life (t½) of 47.3 minutes, compared to abemaciclib with t½ of 12.4 minutes under identical conditions. The intrinsic clearance (CLint) for Cdk4/6-IN-9 was 29.3 μL/min/mg protein versus 111.8 μL/min/mg for abemaciclib [1]. This represents a 3.8-fold increase in half-life and a 3.8-fold decrease in intrinsic clearance.

Metabolic Half-life
Reported
47.3 min
Abemaciclib: 12.4 min
Supports exposure-model interpretation
Mouse liver microsomes, 1 µM; in vivo clearance may differ
Metabolic stability In vitro clearance Pharmacokinetics Lead optimization

MCF-7 Antiproliferative Potency

In MCF-7 (ER+ breast cancer) cells assessed by CellTiter-Glo after 72 h exposure, Cdk4/6-IN-9 exhibited a GI50 of 34 nM. Under identical assay conditions, palbociclib had a GI50 of 41 nM, ribociclib 53 nM, and abemaciclib 28 nM [1]. The difference between Cdk4/6-IN-9 and the nearest clinical comparator (abemaciclib) is 6 nM, within assay variability (±15%), indicating equipotent antiproliferative activity.

MCF-7 GI50
Reported
Cdk4/6-IN-9: 34 nM Abemaciclib: 28 nM Palbociclib: 41 nM
Supports cell-model endpoint review
CellTiter-Glo, 72 h; within assay variability (±15%)
Antiproliferative activity Breast cancer Cell viability In vitro efficacy

Activity Against CDK6 L305F Mutant

In a biochemical assay using recombinant CDK6 L305F (a known palbociclib-resistance mutation), Cdk4/6-IN-9 showed an IC50 of 18.4 nM, whereas palbociclib under identical conditions yielded an IC50 of 412 nM [1]. The resistance factor (IC50 mutant / IC50 wild-type CDK6) was 4.2 for Cdk4/6-IN-9 versus 37.5 for palbociclib, indicating that Cdk4/6-IN-9 retains full activity with only a 4‑fold potency shift compared to palbociclib’s 37‑fold loss.

CDK6 L305F IC50
Reported
Cdk4/6-IN-9: 18.4 nM Palbociclib: 412 nM
Supports resistance-model interpretation
Recombinant kinase, ADP-Glo; potency shift relative to wild-type
Drug resistance CDK6 mutation Resistance profiling Overcoming resistance

Reduced hERG Liability vs. Ribociclib

In a patch-clamp hERG inhibition assay (CHO cells stably expressing hERG, room temperature, step pulse to +20 mV then -50 mV), Cdk4/6-IN-9 had an IC50 of 18.5 μM, while ribociclib under identical conditions had an IC50 of 1.9 μM [1]. This 9.7‑fold difference indicates a substantially lower risk of QT prolongation at therapeutic concentrations.

hERG IC50
Data to verify
18.5 µM
Ribociclib: 1.9 µM
Reported hERG liability context
Automated patch-clamp; cross-study comparison, validate in target model
Cardiotoxicity hERG channel Safety pharmacology Off-target screening

Cdk4/6-IN-9 Application Scenarios


CDK6 L305F Resistance Modeling

For laboratories investigating acquired resistance to palbociclib in breast cancer or leukemia, Cdk4/6-IN-9 provides a validated tool to maintain CDK6 inhibition in the presence of L305F mutation [2]. Use in isogenic cell lines (e.g., MOLM-13 CDK6 L305F knock-in) at concentrations of 50–200 nM to dissect resistance-adaptive pathways without requiring genetic reversion or alternative chemical scaffolds [2].

Mouse Xenograft BID Dosing

Due to its 3.8-fold longer half-life in mouse liver microsomes, Cdk4/6-IN-9 can be dosed at 50 mg/kg BID in subcutaneous MCF-7 xenografts, achieving comparable tumor growth inhibition (72% TGI) to abemaciclib dosed 50 mg/kg TID [1]. This reduces animal handling stress and compound consumption by 33% over a 28-day study [1].

CDK2-Sparing Kinase Profiling

When running broad kinome panels (e.g., 468 kinases at 1 μM), Cdk4/6-IN-9’s 26.6-fold selectivity over CDK2 minimizes confounding S-phase effects in cell-based counter-screens [1]. Use at 0.5 μM for primary screening to achieve >90% CDK4/6 inhibition while keeping CDK2 inhibition below 15%, compared to palbociclib which would inhibit CDK2 by 40% at equivalent CDK4 coverage [1].

Cardiac Safety for Lead Optimization

For projects where CDK4/6 inhibition is desired but hERG liability is a concern (e.g., chronic dosing in immunocompetent models), Cdk4/6-IN-9 with an hERG IC50 of 18.5 μM can be used at 10× its cellular GI50 (340 nM) without significant hERG block, whereas ribociclib at 10× GI50 (530 nM) would cause 22% hERG inhibition [3]. This makes Cdk4/6-IN-9 suitable for safety pharmacology triage prior to in vivo efficacy studies [3].

Application
Selection Property
Validation Focus
CDK6 resistance mutation studies
Reported L305F potency context
Mutant CDK6 target engagement endpoints
In vivo xenograft efficacy studies
Reported metabolic stability profile
Exposure-model interpretation and tumor growth inhibition endpoints
Kinase selectivity profiling
Reported CDK2 selectivity context
Off-target kinase inhibition endpoints
Cardiac safety endpoint profiling
Reported hERG liability context
Safety-related endpoint monitoring in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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